(3-Methyl-5-(pyridin-2-yl)phenyl)boronic acid
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Overview
Description
(3-Methyl-5-(pyridin-2-yl)phenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a methyl group and a pyridinyl group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methyl-5-(pyridin-2-yl)phenyl)boronic acid typically involves the use of Suzuki-Miyaura coupling reactions. This method employs palladium-catalyzed cross-coupling between an aryl halide and a boronic acid derivative. The reaction conditions generally include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems allows for better control over reaction parameters, leading to more efficient production processes .
Chemical Reactions Analysis
Types of Reactions: (3-Methyl-5-(pyridin-2-yl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or sodium perborate in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated reagents like bromine or chlorine under acidic or basic conditions.
Major Products: The major products formed from these reactions include phenols, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(3-Methyl-5-(pyridin-2-yl)phenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (3-Methyl-5-(pyridin-2-yl)phenyl)boronic acid primarily involves its ability to form stable complexes with various metal catalysts, such as palladium. In Suzuki-Miyaura coupling reactions, the boronic acid group undergoes transmetalation with the palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . This mechanism is highly efficient and allows for the selective formation of complex organic molecules .
Comparison with Similar Compounds
- 3-Pyridinylboronic acid
- 5-Bromopyridine-3-boronic acid
- Phenylboronic acid
Comparison: (3-Methyl-5-(pyridin-2-yl)phenyl)boronic acid is unique due to the presence of both a methyl group and a pyridinyl group on the phenyl ring. This structural feature enhances its reactivity and selectivity in various chemical reactions compared to other boronic acids . For instance, 3-Pyridinylboronic acid lacks the methyl group, which can influence its reactivity and the types of reactions it can undergo .
Properties
CAS No. |
2225170-54-5 |
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Molecular Formula |
C12H12BNO2 |
Molecular Weight |
213.04 g/mol |
IUPAC Name |
(3-methyl-5-pyridin-2-ylphenyl)boronic acid |
InChI |
InChI=1S/C12H12BNO2/c1-9-6-10(8-11(7-9)13(15)16)12-4-2-3-5-14-12/h2-8,15-16H,1H3 |
InChI Key |
HPAGHRKUZFZRJP-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC(=C1)C2=CC=CC=N2)C)(O)O |
Origin of Product |
United States |
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